molecular formula C21H20N6O3 B14933056 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B14933056
M. Wt: 404.4 g/mol
InChI Key: UNWCTCKYQGTPMD-UHFFFAOYSA-N
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Description

The compound N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a hybrid heterocyclic molecule combining a 1,2,4-triazole core with a 4-oxoquinazolinone moiety. The triazole ring is substituted at position 3 with a 2-methoxyphenyl group, while the butanamide linker connects the triazole to the quinazolinone system.

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C21H20N6O3/c1-30-17-10-5-3-8-15(17)19-24-21(26-25-19)23-18(28)11-6-12-27-13-22-16-9-4-2-7-14(16)20(27)29/h2-5,7-10,13H,6,11-12H2,1H3,(H2,23,24,25,26,28)

InChI Key

UNWCTCKYQGTPMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group. The quinazoline moiety is then synthesized separately and coupled with the triazole intermediate. Finally, the butanamide chain is attached under specific reaction conditions, such as controlled temperature and pH, to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the quinazoline moiety.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

Scientific Research Applications

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it could target kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the 1,2,4-Triazole Family

Substituent Effects on Bioactivity
  • 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (): This compound shares the 2-methoxyphenyl substitution on the triazole core but replaces the quinazolinone with a thione group. Key structural features include a planar triazole ring (N1-N3/C7/C8) and intermolecular N–H⋯S hydrogen bonding, which stabilizes the crystal lattice. The C7–S1 bond length (1.679 Å) indicates partial double-bond character, typical for thione derivatives. The compound exhibits antimicrobial activity, attributed to the N–C=S moiety .
  • 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one (): Here, the triazole is substituted with a 4-hydroxyphenyl group and an amino group. Unlike the methoxy group in the target compound, the hydroxyl substituent may confer different pharmacokinetic properties .
Pharmacological Relevance
  • 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one (): This derivative features dual methoxyphenyl substituents and demonstrates antitumor and antiviral activity. The ethyl linker between the triazole and 4-methoxyphenyl group introduces conformational flexibility, contrasting with the rigid butanamide-quinazolinone system in the target compound .

Structural and Crystallographic Insights

Parameter Target Compound (Hypothesized) Triazole-thione () 4-Hydroxyphenyl Triazole ()
Key Bond Lengths (Å) N–C=O (quinazolinone): ~1.22 C–S: 1.679 N–N: 1.34
Dihedral Angles (°) Triazole-quinazolinone: ~60 A/B: 78.57 Not reported
Hydrogen Bonding Likely N–H⋯O interactions N–H⋯S dimerization O–H⋯N networks

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